molecular formula C13H11NO3 B119738 Methyl 6-carbamoylnaphthalene-2-carboxylate CAS No. 149505-88-4

Methyl 6-carbamoylnaphthalene-2-carboxylate

Cat. No.: B119738
CAS No.: 149505-88-4
M. Wt: 229.23 g/mol
InChI Key: FRSDNJDYURVPCW-UHFFFAOYSA-N
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Description

Methyl 6-carbamoylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11NO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a carbamoyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamoylnaphthalene-2-carboxylate typically involves the reaction of 6-amino-2-naphthoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-carbamoylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-carbamoylnaphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 6-amino-2-naphthoate
  • Methyl 6-hydroxy-2-naphthoate
  • Methyl 6-methoxy-2-naphthoate

Comparison: Methyl 6-carbamoylnaphthalene-2-carboxylate is unique due to the presence of both a carbamoyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and potential therapeutic uses .

Properties

IUPAC Name

methyl 6-carbamoylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSDNJDYURVPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179393
Record name 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-88-4
Record name 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149505-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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